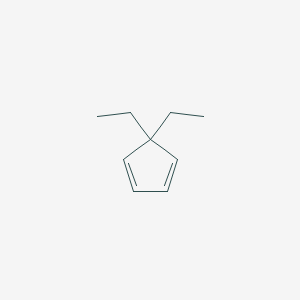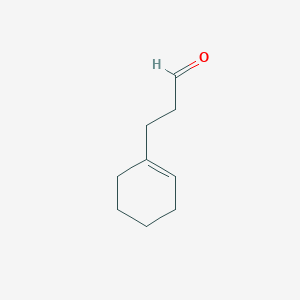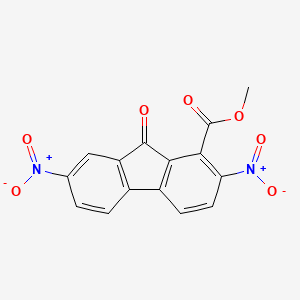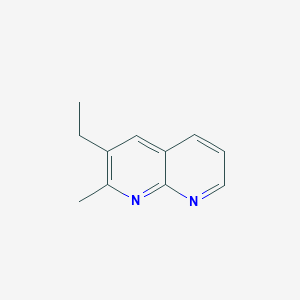
5,5-Diethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C9H14 . It is a derivative of cyclopentadiene, where two ethyl groups are substituted at the 5th position. This compound is part of the larger family of cyclopentadienes, which are known for their conjugated diene systems, making them highly reactive in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethylcyclopenta-1,3-diene can be achieved through several methods:
Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of dihalides. For instance, starting from 5,5-diethyl-1,3-dichlorocyclopentane, treatment with a strong base like potassium tert-butoxide can lead to the formation of the desired diene.
Dehydration of Alcohols: Another method involves the dehydration of alcohols. For example, 5,5-diethylcyclopentanol can be dehydrated using an acid catalyst to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 5,5-Diethylcyclopenta-1,3-diene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding cyclopentane derivative.
Substitution: Electrophilic substitution reactions are also possible, where the diene reacts with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
科学的研究の応用
Chemistry: 5,5-Diethylcyclopenta-1,3-diene is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, leading to materials with unique properties.
作用機序
The mechanism of action of 5,5-Diethylcyclopenta-1,3-diene in chemical reactions typically involves its conjugated diene system. This system allows the compound to participate in various pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
1,3-Cyclopentadiene: The parent compound, which lacks the ethyl substitutions.
5,5-Dimethylcyclopenta-1,3-diene: A similar compound with methyl groups instead of ethyl groups.
1,3-Butadiene: A simpler conjugated diene with a linear structure.
Uniqueness: 5,5-Diethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of ethyl groups can also affect the compound’s physical properties, such as boiling point and solubility, compared to its methyl-substituted or unsubstituted counterparts.
特性
IUPAC Name |
5,5-diethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMOOFWZGJOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502074 |
Source


|
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-73-7 |
Source


|
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)



![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

